Regioisomeric Advantage: N1 vs. N3 Phenoxyethyl Substitution in Target Engagement
While direct head-to-head data for this exact compound is not available, class-level SAR inference strongly supports a critical differentiation. The target compound, 1-(2-phenoxyethyl)-4(1H)-quinazolinone, features the phenoxyethyl group at the N1 position . In contrast, the more commonly studied and commercially available analog, 3-(2-phenoxyethyl)-4(1H)-quinazolinone, places the same substituent at the N3 position . This regioisomeric difference is not trivial. Systematic SAR studies on quinazolinones reveal that the site of alkylation (N1 vs. N3) dictates the compound's ability to interact with critical biological targets such as ATP-binding pockets of kinases and nuclear receptors, often leading to complete loss or significant shifts in activity and selectivity profiles [1][2]. Therefore, for research programs focused on mapping the pharmacophore landscape or developing novel inhibitors, the N1-substituted variant provides a distinct and non-interchangeable chemical probe.
| Evidence Dimension | Substitution Position and Predicted Biological Interaction Profile |
|---|---|
| Target Compound Data | Phenoxyethyl at N1 position |
| Comparator Or Baseline | 3-(2-phenoxyethyl)-4(1H)-quinazolinone (Phenoxyethyl at N3 position) |
| Quantified Difference | Not applicable (qualitative structural difference with known biological consequences based on class SAR) |
| Conditions | In silico structural comparison and inference from published quinazolinone SAR datasets |
Why This Matters
The positional difference between N1 and N3 substitution can determine whether a compound acts as a potent kinase inhibitor or is biologically inert, making the correct regioisomer crucial for target-based screening.
- [1] Hricovíniová, J., & Hricovíniová, Z. (2022). Biological response of substituted quinazolinones: Structure-activity relationship study. In Chemistry towards Biology 10 Instruct: Abstract Booklet (p. 110). Slovak Academy of Sciences. View Source
- [2] Ramadan, S.K., Elrazaz, E.Z., Abouzid, K.A.M., & El-Naggar, A.M. (2020). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Advances, 10, 29475-29492. View Source
